Conformational Restraint: Cyclobutyl vs. Isopropyl Analogue PDE10A IC50 Comparison
In a PDE10A enzymatic assay, the 2-cyclobutyl-6-fluoro-benzimidazole-1-acetic acid scaffold yielded an IC50 of 18 nM for the target compound. The direct comparator, the 2-isopropyl-6-fluoro analogue, exhibited an IC50 of 220 nM under identical conditions. This 12.2-fold potency difference underscores the critical role of the cyclobutyl ring's conformational restriction in pre-organizing the binding pose for optimal catalytic-site engagement [1].
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | 2-Isopropyl-6-fluoro-benzimidazole-1-acetic acid: IC50 = 220 nM |
| Quantified Difference | 12.2-fold greater potency for the target compound |
| Conditions | Recombinant human PDE10A catalytic domain, fluorescence polarization assay, 1 µM cAMP substrate, 30 min incubation |
Why This Matters
A >10-fold potency advantage directly translates to a lower compound requirement for screening, reducing procurement costs and enabling detection of weaker interactions in fragment-based screens.
- [1] Kuduk, S. D., et al. (2013). Cyclobutyl benzimidazoles as PDE10 inhibitors. US Patent 9,284,302 B2. Table 3, compounds 12 and 47. View Source
